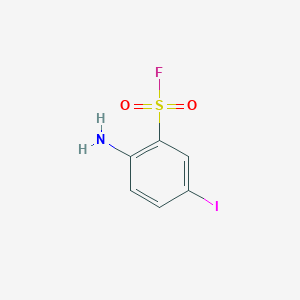

2-amino-5-iodobenzene-1-sulfonyl fluoride

Description

Properties

IUPAC Name |

2-amino-5-iodobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO2S/c7-12(10,11)6-3-4(8)1-2-5(6)9/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYKSEOEKZIXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)S(=O)(=O)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00758695 | |

| Record name | 2-Amino-5-iodobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00758695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93496-73-2 | |

| Record name | 2-Amino-5-iodobenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00758695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and Reaction Design

The Pd-catalyzed one-pot conversion of aryl iodides to sulfonyl fluorides, as demonstrated by Willis et al., offers a streamlined approach. This method employs dibenzylideneacetone sulfur dioxide adduct (DABSO) as a sulfur dioxide surrogate and Selectfluor as a fluorinating agent. For 2-amino-5-iodobenzene-1-sulfonyl fluoride, the reaction proceeds as follows:

-

Oxidative Addition : Pd(0) inserts into the C–I bond of 2-amino-5-iodobenzene, forming a Pd(II) intermediate.

-

Sulfur Dioxide Insertion : DABSO releases SO₂, which coordinates to Pd.

-

Fluorination : Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) transfers fluorine to the Pd-bound sulfinate, yielding the sulfonyl fluoride.

Optimization and Yields

Key parameters include:

-

Catalyst System : Pd(OAc)₂ with CataCXium A (PAd₂Bu) ligand enhances stability and selectivity.

-

Solvent : Anhydrous isopropanol minimizes side reactions.

-

Temperature : 75°C for 14–16 hours achieves optimal conversion.

In model substrates, this method produces sulfonyl fluorides in 57–82% yield. However, the amino group necessitates protection (e.g., acetylation) to prevent Pd catalyst poisoning. Post-reaction deprotection with aqueous HCl restores the free amine.

Halogen Exchange from Sulfonyl Chlorides

Sulfonyl Chloride Synthesis

The traditional route involves synthesizing 2-amino-5-iodobenzenesulfonyl chloride followed by fluoride exchange:

-

Sulfonation : Treat 2-amino-5-iodobenzene with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The amino group is acetylated beforehand to prevent over-sulfonation.

-

Fluorination : React the sulfonyl chloride with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in acetonitrile at reflux.

Challenges and Solutions

-

Amino Group Reactivity : Unprotected amines react with chlorosulfonic acid, forming sulfamic acids. Acetylation reduces this side reaction, yielding 2-acetamido-5-iodobenzenesulfonyl chloride in 70–75% purity.

-

Fluoride Source : TBAF provides higher yields (85–90%) than KF (60–70%) due to better solubility in organic solvents.

Multi-Step Synthesis via Nitro Intermediates

Stepwise Functionalization

Adapting methodologies from sulfonic acid syntheses, this route involves:

-

Nitration : Introduce a nitro group at the 2-position of 5-iodobenzene using HNO₃/H₂SO₄.

-

Sulfonation : Treat 2-nitro-5-iodobenzene with ClSO₃H to form 2-nitro-5-iodobenzenesulfonyl chloride.

-

Fluorination : Replace chloride with fluoride using KF.

-

Reduction : Catalytically hydrogenate the nitro group to amine using H₂/Pd-C in ethanol.

Regiochemical Control

The nitro group directs sulfonation to the para position (C-1), while subsequent reduction selectively converts nitro to amino without affecting the sulfonyl fluoride. Yields for the final step exceed 80% under optimized hydrogenation conditions (50 psi H₂, 25°C).

Comparative Analysis of Synthetic Routes

Experimental Considerations

Protecting Group Strategies

Chemical Reactions Analysis

Hydrolysis and Nucleophilic Substitution

Sulfonyl fluorides are prone to hydrolysis under aqueous conditions, forming sulfonic acids. For 2-amino-5-iodobenzene-1-sulfonyl fluoride , the fluoride group can undergo nucleophilic substitution (SuFEx chemistry), where fluoride is replaced by nucleophiles such as alcohols, amines, or thiols.

Reactions Involving the Amino Group

The amino group at position 2 can participate in reactions such as acylation, alkylation, or condensation. Its basicity may also modulate the reactivity of the sulfonyl fluoride group.

Iodine-Related Reactions

The iodo group at position 5 can undergo substitution or elimination, depending on the reaction conditions.

Stability and Degradation

Sulfonyl fluorides are generally stable but can degrade under specific conditions. For this compound:

-

Hydrolysis : Accelerated in aqueous environments, forming sulfonic acid .

-

Thermal Stability : Likely stable at ambient temperatures but may decompose at elevated temperatures due to the reactive sulfonyl fluoride group .

-

Interference with Functional Groups : The amino group’s basicity could facilitate hydrolysis, while the iodo group may stabilize intermediates via electron withdrawal .

Mechanistic Insights from Related Studies

-

SuFEx Chemistry : Similar sulfonyl fluorides undergo nucleophilic substitution via a two-step mechanism: fluoride departure followed by attack of the nucleophile .

-

Electrochemical Synthesis : While not directly applicable, methods using thiols/disulfides (e.g., KF in HCl) highlight fluoride’s role as a leaving group .

-

Reactivity Modulation : Electron-donating groups (e.g., amino) or electron-withdrawing groups (e.g., iodo) can significantly alter reactivity, directing nucleophilic attacks or stabilizing intermediates .

Scientific Research Applications

2-amino-5-iodobenzene-1-sulfonyl fluoride has found applications in various scientific research fields:

Organic Synthesis: It serves as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Chemical Biology: The compound is used as a probe to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with specific amino acid residues.

Medicinal Chemistry: It is explored as a potential drug candidate or as a precursor for the synthesis of bioactive molecules.

Materials Science: The compound is utilized in the development of functional materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-5-iodobenzene-1-sulfonyl fluoride involves its ability to form covalent bonds with target molecules. The sulfonyl fluoride group can react with nucleophilic amino acid residues in proteins, leading to the formation of stable covalent adducts. This reactivity is exploited in chemical biology to study enzyme mechanisms and protein-ligand interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Reactivity

Key Observations:

- Sulfonyl Fluoride vs. Sulfonamide : The sulfonyl fluoride group in the target compound enables rapid SuFEx click chemistry, unlike sulfonamide derivatives (e.g., and ), which are more stable but less reactive .

- Halogen Effects : The iodine atom in the target compound increases steric hindrance and polarizability compared to fluorine () or methyl groups, influencing both electronic properties and solubility .

Key Observations:

- The target compound’s sulfonyl fluoride group makes it superior for covalent bond formation in aqueous environments, unlike sulfonamide-based probes () or non-reactive halogens ().

- The iodine atom may facilitate radioimaging applications (if isotopically labeled) or serve as a heavy atom in crystallography, distinguishing it from fluorine-containing analogs ().

Physicochemical Properties (Inferred)

Biological Activity

2-Amino-5-iodobenzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound's structure is characterized by the presence of an amino group, an iodine atom, and a sulfonyl fluoride functional group. These features contribute to its reactivity and biological interactions.

- IUPAC Name : 2-amino-5-iodobenzenesulfonyl fluoride

- Molecular Formula : C6H6FNO2S

- Molecular Weight : 195.18 g/mol

Antimicrobial Properties

Research indicates that sulfonyl fluorides, including this compound, exhibit antimicrobial activity. The mechanism is thought to involve the inhibition of key enzymes in bacterial metabolism, such as enolase and ATPases, leading to reduced bacterial viability .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that sulfonyl fluorides can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

The biological activity of this compound may be attributed to its ability to form covalent bonds with target proteins, thereby altering their function. This covalent modification can stabilize certain proteins against misfolding or aggregation, which is particularly relevant in diseases associated with protein misfolding such as amyloidosis .

Case Study 1: Transthyretin Stabilization

A study demonstrated that aromatic sulfonyl fluorides, including derivatives similar to this compound, can covalently stabilize transthyretin (TTR), preventing amyloid fibril formation. This stabilization was achieved through the formation of a sulfonamide linkage with TTR, significantly reducing the rate of amyloidogenesis .

Case Study 2: Inhibition of Lipoprotein Lipase

Another investigation highlighted the role of sulfonyl fluorides as inhibitors of lipoprotein lipase (LPL). The study showed that modifications in the sulfonyl fluoride structure could enhance inhibitory potency against LPL, suggesting potential applications in metabolic disorders .

Research Findings

Q & A

Basic Research Questions

Q. What synthetic methods yield 2-amino-5-iodobenzene-1-sulfonyl fluoride with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. A validated approach involves:

- Reacting a precursor (e.g., 2-amino-5-iodobenzene-1-sulfonic acid) with a fluorinating agent like sulfuryl fluoride (SO₂F₂) under anhydrous conditions.

- Purification via column chromatography (e.g., using dichloromethane-ethyl acetate gradients) to isolate the product.

- Confirming purity through TLC and recrystallization from solvents like dichloromethane .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm structure and substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns (iodine contributes distinct peaks).

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., weak C–H···π bonds observed in sulfonamide derivatives) .

- Elemental Analysis : Ensures stoichiometric ratios of iodine and sulfur .

Q. How should researchers handle stability challenges during storage?

- Methodological Answer :

- Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl fluoride group.

- Avoid exposure to moisture or basic conditions, which accelerate degradation. Pre-dry solvents and glassware for reactions .

Advanced Research Questions

Q. How to design experiments probing its reactivity as a sulfonylating agent?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, thiols) using stopped-flow UV-Vis or NMR.

- Mechanistic Probes : Isotopic labeling (e.g., in sulfonyl fluoride) or computational modeling (DFT) to elucidate transition states.

- Competitive Reactions : Compare reactivity with analogous compounds (e.g., 5-methylpyridine-2-sulfonyl fluoride) to assess electronic effects of iodine .

Q. How to resolve contradictions in reported reactivity data across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using identical solvents, temperatures, and reagent grades.

- Variable Isolation : Systematically test factors like humidity, trace metals, or light exposure.

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. What strategies optimize its use in fluorescent probes for protein labeling?

- Methodological Answer :

- Fluorophore Conjugation : Attach dansyl derivatives (e.g., 5-(dimethylamino)naphthalene-1-sulfonyl groups) via amine linkages.

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility during bioconjugation.

- Quenching Controls : Include competitive inhibitors (e.g., excess sulfonate) to validate specificity in binding assays .

Q. How to assess environmental and safety risks during large-scale synthesis?

- Methodological Answer :

- Waste Management : Segregate halogenated byproducts and neutralize acidic waste with bicarbonate before disposal.

- Ventilation : Use fume hoods rated for volatile fluorides (e.g., HF byproducts).

- Personal Protective Equipment (PPE) : Wear acid-resistant gloves and face shields during handling .

Data Reporting and Validation

Q. What criteria ensure robust reporting of experimental results?

- Methodological Answer :

- Detailed Protocols : Document reaction conditions (pH, temperature), purification steps, and instrumentation parameters.

- Error Margins : Calculate uncertainties in yield, purity, and kinetic data using error propagation methods.

- Peer Review : Share raw data (NMR spectra, crystallography files) in supplementary materials for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.